

Application Notes and Protocols for EGFR-IN-56

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Compound of Interest

Compound Name: *Egfr-IN-56*

Cat. No.: *B12407753*

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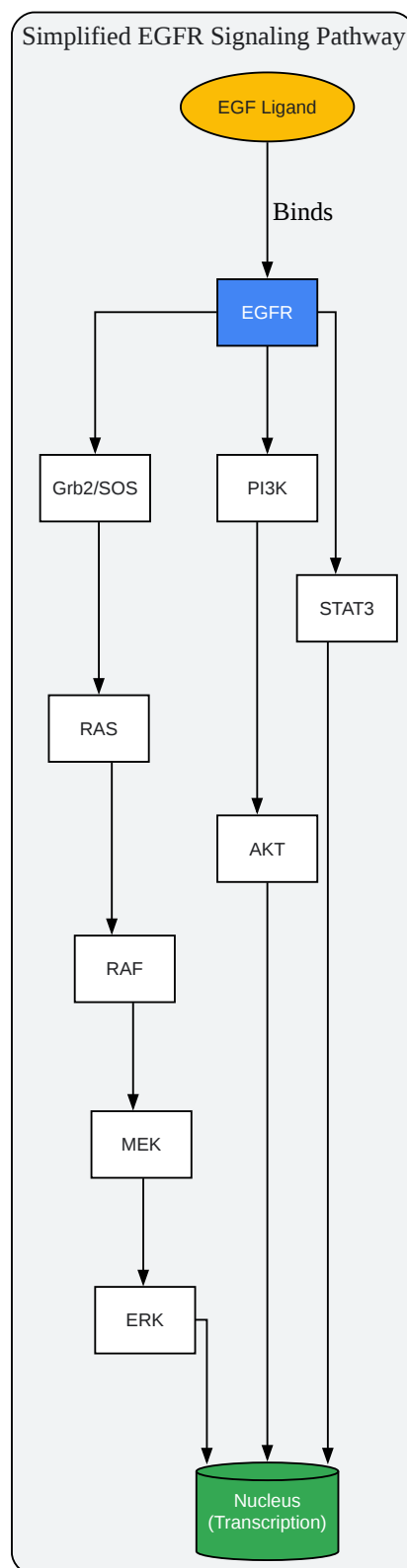
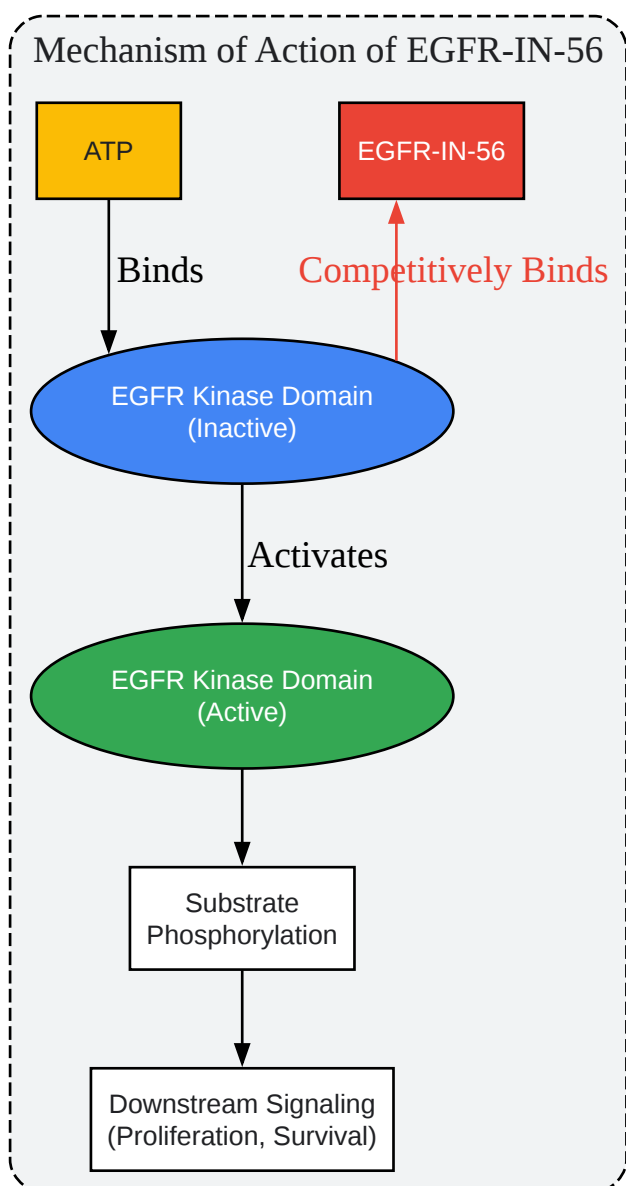
Introduction

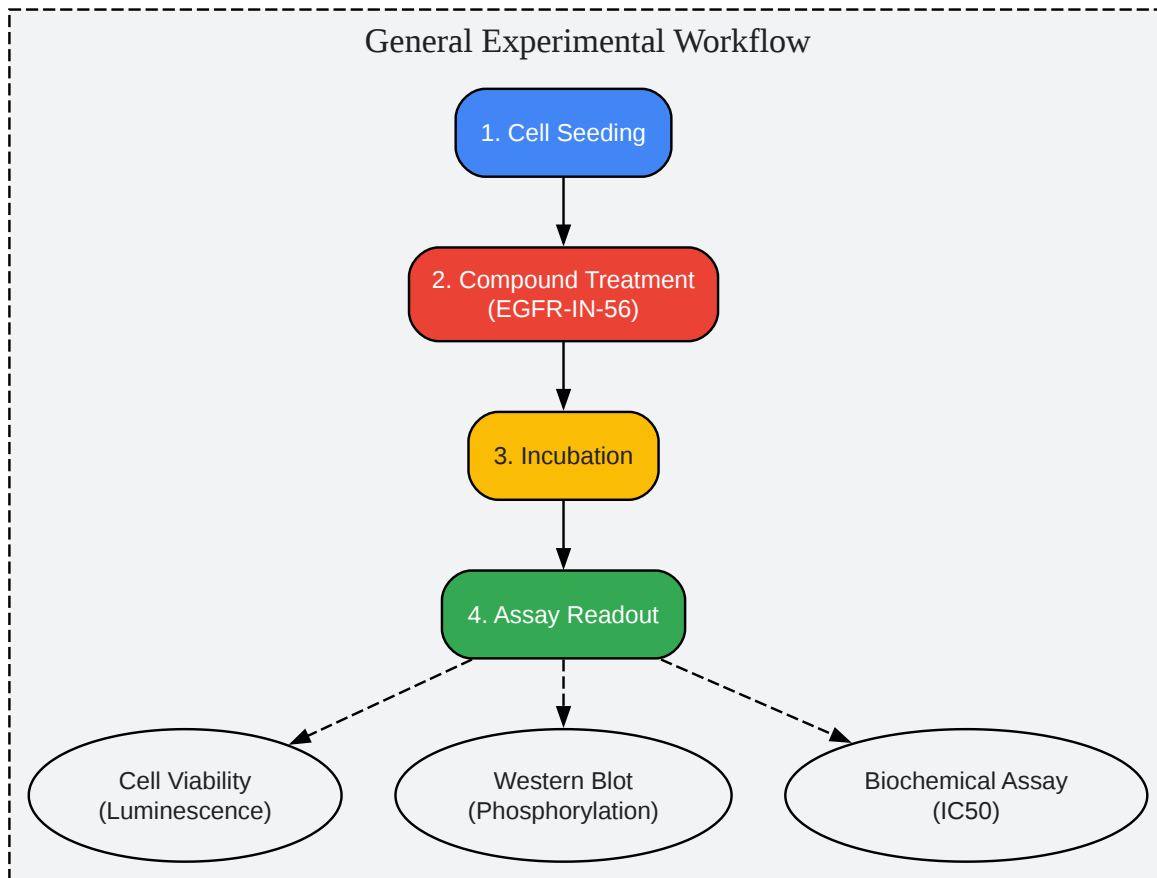
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues in its cytoplasmic domain.[1] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are crucial for normal cellular function.[3] However, aberrant EGFR signaling, due to overexpression or activating mutations, is a hallmark of many human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, making it a prime target for anticancer therapies.

EGFR-IN-56 is a potent and selective, ATP-competitive small molecule inhibitor of EGFR tyrosine kinase. This document provides detailed protocols for the use of **EGFR-IN-56** in a laboratory setting to study its biochemical and cellular activities.

Mechanism of Action

EGFR-IN-56 exerts its inhibitory effect by binding to the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that lead to cell proliferation and survival. The binding of **EGFR-IN-56** stabilizes the inactive conformation of the EGFR kinase domain.





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References

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- 3. reactionbiology.com [reactionbiology.com]

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